2-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}phenol
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Overview
Description
2-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}phenol is a useful research compound. Its molecular formula is C17H19ClN2O and its molecular weight is 302.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Physical Properties
Research has demonstrated the synthesis of related compounds and explored their physical properties. For instance, pentadentate ligands similar to 2-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}phenol were synthesized, and their corresponding Cu(II) complexes were studied. These complexes were characterized by various methods, including elemental analysis, electrochemical, and electron paramagnetic spectral studies. They displayed quasireversible redox properties and weak antiferromagnetic coupling between copper atoms (Sujatha et al., 2000).
Synthesis Methods
The synthesis of compounds structurally similar to this compound has been explored in various studies. These syntheses involve different methodologies, including reduction, bromination, and reactions with anhydrous piperazine, resulting in products suitable for industrial production (Dong Chuan-min, 2014).
Biological Activity
Some derivatives have been synthesized and screened for their biological activity. These compounds showed moderate activity against Gram-positive, Gram-negative bacteria, and fungi in specific concentrations (J.V.Guna et al., 2009).
Magnetic and Electrochemical Properties
A study investigated the magnetic and electrochemical properties of certain complexes derived from phenol-based ‘end-off’ ligands. These studies are essential for understanding the potential applications of these compounds in various scientific fields (Bharathi et al., 2007).
Antitumor Activity
Research on similar compounds has explored their antitumor activities. A series of 1,2,4-triazine derivatives bearing piperazine amide moiety was synthesized and investigated for potential anticancer activities. Certain compounds were identified as promising antiproliferative agents (L. Yurttaş et al., 2014).
Synthesis and Structural Analysis
Another aspect of research has focused on the synthesis and structural analysis of these compounds. The novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, structurally similar to the chemical of interest, was synthesized and its structure assigned by various spectral methods (M. Wujec & R. Typek, 2023).
Mechanism of Action
Target of Action
It’s known that piperazine, a common structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
The presence of the piperazine ring in the compound suggests that it may modulate the pharmacokinetic properties of a drug substance .
Biochemical Pathways
Given the broad range of biological activities associated with piperazine-containing compounds, it is likely that multiple pathways could be affected .
Pharmacokinetics
The presence of the piperazine ring in the compound suggests that it may positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Compounds containing a piperazine ring have been associated with a variety of biological activities, suggesting that the effects could be diverse and dependent on the specific targets and pathways involved .
Future Directions
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c18-15-5-7-16(8-6-15)20-11-9-19(10-12-20)13-14-3-1-2-4-17(14)21/h1-8,21H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYNANOQMJASDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.